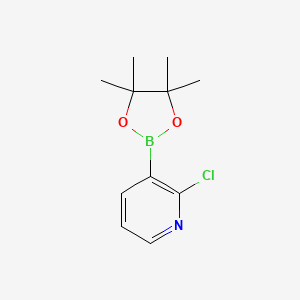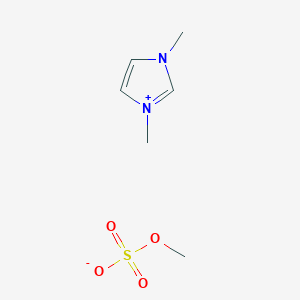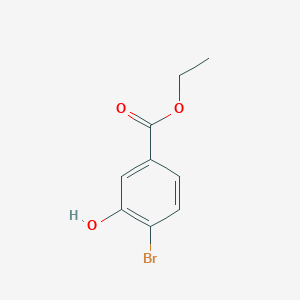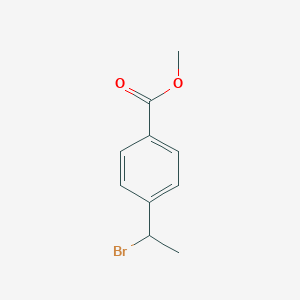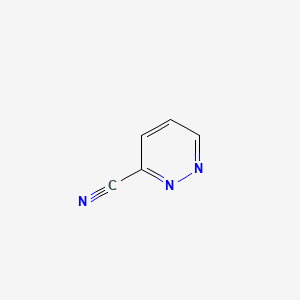
吡啶并嘧啶-3-腈
描述
Pyridazine-3-carbonitrile is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
科学研究应用
Pyridazine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial products
作用机制
Target of Action
Pyridazine-3-carbonitrile is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets and physiological effects .
Mode of Action
It is known that the pyridazine ring, which is a key component of pyridazine-3-carbonitrile, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggests potential implications for its bioavailability .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the pyridazine ring, a key component of pyridazine-3-carbonitrile, suggest potential interactions with the environment .
生化分析
Biochemical Properties
Pyridazine-3-carbonitrile is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity These properties make it an attractive molecule for biochemical reactions
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Molecular Mechanism
The pyridazine ring is known to have unique physicochemical properties that can be important in drug-target interactions
准备方法
Synthetic Routes and Reaction Conditions: One common synthetic route for pyridazine-3-carbonitrile involves the reaction of 2-cyanopyridine with acetamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of pyridazine-3-carbonitrile, which can then be isolated and purified through various chromatography techniques .
Industrial Production Methods: Industrial production methods for pyridazine-3-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the nitrile group into an amine or other reduced forms.
Substitution: This reaction can replace one of the hydrogen atoms or functional groups with another substituent.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents such as halogens or organometallic compounds can be used under various conditions.
Major Products Formed:
Oxidation: Products may include pyridazine-3-carboxylic acid or other oxygenated derivatives.
Reduction: Products may include pyridazine-3-amine or other reduced forms.
Substitution: Products may include halogenated pyridazines or other substituted derivatives.
相似化合物的比较
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to pyridazine-3-carbonitrile but without the nitrile group.
Pyridazinone: A derivative of pyridazine with a keto functionality at the third position.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4, differing in the position of nitrogen atoms compared to pyridazine
Uniqueness: Pyridazine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
属性
IUPAC Name |
pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJESVVYWPFAJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545720 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53896-49-4 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?
A1: Pyridazine-3-carbonitrile derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.
Q2: How does the structure of pyridazine-3-carbonitrile derivatives influence their metabolic stability and what is the role of electrophilicity in this context?
A2: Research indicates that the electrophilicity of pyridazine-3-carbonitrile derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing pyridazine-3-carbonitrile-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


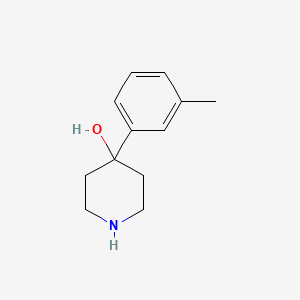

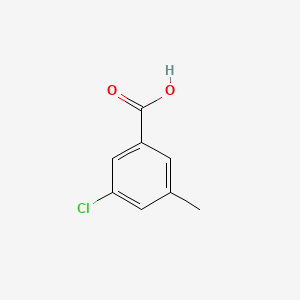

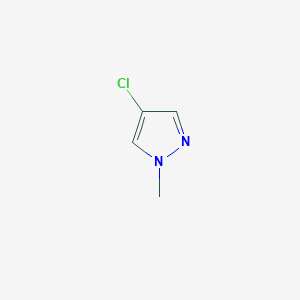
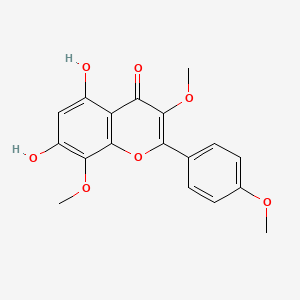
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
